2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid
Description
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid (CAS 926270-66-8) is a glycine derivative featuring a substituted benzylamino group at the α-position. Its molecular formula is C₉H₉ClFNO₂, with a molecular weight of 217.62 g/mol. Predicted physicochemical properties include a density of 1.374 g/cm³, boiling point of 334.8±37.0 °C, and pKa of 2.21, indicative of moderate acidity . The compound’s structure combines a halogenated aromatic ring with a flexible aminoacetic acid backbone, making it a versatile intermediate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-7-2-1-3-8(11)6(7)4-12-5-9(13)14/h1-3,12H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYXFXNWIPOFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid typically involves the reaction of 2-chloro-6-fluorobenzylamine with glycine or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
CFTR Modulation
One of the most significant applications of 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid is its role as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. CFTR dysfunction is a major contributor to cystic fibrosis, a genetic disorder characterized by severe respiratory and digestive issues. Research has focused on developing compounds that can either potentiate (enhance) or inhibit CFTR activity to treat this condition effectively.
- Case Study : A study utilized molecular docking and medicinal chemistry to identify potential CFTR modulators, including this compound. The compound was synthesized and tested for its ability to increase CFTR-mediated ion flux in bronchial epithelial cells derived from cystic fibrosis patients. Results indicated that certain derivatives exhibited promising potentiating effects, comparable to existing drugs like ivacaftor, but with improved pharmacokinetic profiles .
Virtual Screening Approaches
The compound has been employed in structure-based drug design methodologies, particularly in virtual screening processes aimed at identifying new CFTR modulators. By utilizing large chemical libraries and computational docking techniques, researchers have been able to discover novel compounds that interact with CFTR.
- Data Table: Virtual Screening Results
| Compound | Binding Affinity (nM) | Activity Type | Reference |
|---|---|---|---|
| This compound | 64 ± 25 | Potentiator | |
| GLPG1837 | 93 ± 42 | Potentiator | |
| Ivacaftor | 136 ± 60 | Potentiator |
This table summarizes the binding affinities of various compounds tested against CFTR, highlighting the potential of this compound as a viable candidate for further development.
Proteomics Research
The compound is also utilized in proteomics research applications due to its structural properties that allow it to interact with proteins effectively. It can serve as a tool for studying protein function and interactions in cellular systems.
- Application Example : Researchers have employed this compound in assays designed to investigate the effects of CFTR modulators on protein expression levels and cellular responses. Its ability to modulate ion transport can provide insights into the mechanisms underlying CFTR-related pathologies .
Mechanism of Action
The mechanism by which 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid exerts its effects involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes, leading to inhibition or modulation of their activity. The aminoacetic acid moiety plays a crucial role in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2-[2-(2-Chloro-6-fluorophenylamino)-5-methylphenyl]acetic Acid (Lumiracoxib, CAS 220991-20-8)
- Structure : Incorporates a biphenyl system with a methyl substituent and an acetic acid moiety.
- Molecular Formula: C₁₅H₁₃ClFNO₂ (MW: 293.72 g/mol).
- Key Differences: Larger molecular framework due to the additional phenyl ring.
- Physicochemical Properties : Higher density (1.363 g/cm³ ) and boiling point (395.7°C ) compared to the target compound .
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic Acid Hydrochloride (CAS 1334145-93-5)
- Structure: Features a dimethylamino group instead of the benzylamino group, with a hydrochloride salt form.
- Molecular Formula: C₁₀H₁₂Cl₂FNO₂ (MW: 276.12 g/mol).
- Key Differences: The dimethylamino group increases basicity, altering solubility and pharmacokinetic properties. Hydrochloride salt enhances aqueous solubility for intravenous formulations .
[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic Acid (CAS 1179665-66-7)
- Structure: Substitution of the benzylamino group with a cyclopropylamino moiety.
- Molecular Formula: C₁₂H₁₃ClFNO₂ (MW: 257.69 g/mol).
Physicochemical Properties
| Compound | Density (g/cm³) | Boiling Point (°C) | pKa | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 1.374 | 334.8 | 2.21 | 217.62 |
| Lumiracoxib | 1.363 | 395.7 | N/A | 293.72 |
| 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic Acid HCl | N/A | N/A | >8 (basic) | 276.12 |
Biological Activity
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid, also known as a derivative of amino acids with potential pharmaceutical applications, has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer effects, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound features a chloro and fluorine substituent on a phenyl ring, which may influence its biological activity. The presence of these halogens is often associated with enhanced pharmacological properties due to their effects on molecular interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis with minimum inhibitory concentration (MIC) values ranging from 1.95 µg/mL to 7.81 µg/mL .
Table 1: Antimicrobial Activity Summary
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 7.81 |
| Staphylococcus epidermidis | 1.95 |
| Escherichia coli | >80 |
Antiviral Activity
The compound has also been studied for its antiviral potential. Preliminary findings suggest that it may inhibit viral replication, although further studies are required to elucidate the specific mechanisms involved.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of similar structures have shown promising results in inhibiting cancer cell lines such as A549 (lung cancer), SW-480 (colorectal cancer), and MCF-7 (breast cancer). One study reported an IC50 value of 5.9 µM against A549 cells, indicating potent antiproliferative activity .
Table 2: Anticancer Activity Overview
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.9 |
| SW-480 (Colorectal Cancer) | 2.3 |
| MCF-7 (Breast Cancer) | 5.65 |
The biological activity of this compound is believed to involve interaction with specific molecular targets within cells, such as enzymes and receptors. The chloro and fluorine groups may enhance binding affinity and selectivity towards these targets, leading to altered cellular functions.
Case Studies
-
Study on Antimicrobial Efficacy
In a comparative study involving various acylhydrazones, the compound demonstrated high efficacy against Gram-positive bacteria, particularly in inhibiting Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development . -
Anticancer Research
A recent investigation into quinazoline-pyrimidine hybrids revealed that structural modifications, including halogen substitutions similar to those in our compound, significantly improved anticancer activity against multiple cell lines . This highlights the importance of structural optimization in enhancing therapeutic efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
